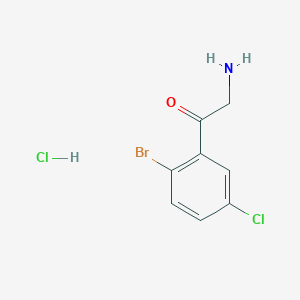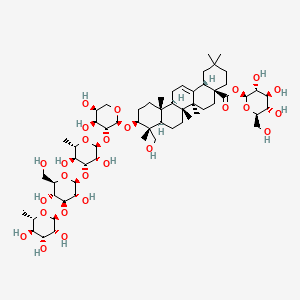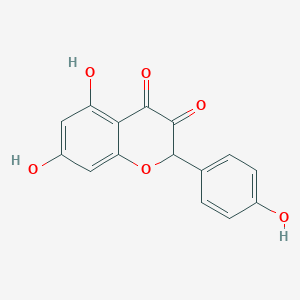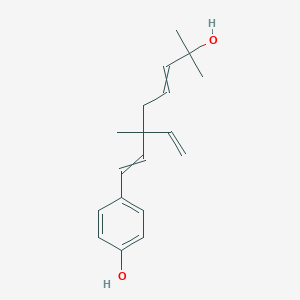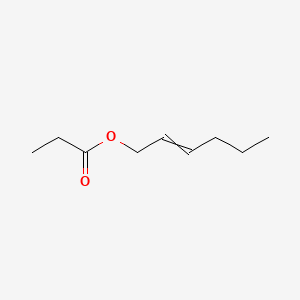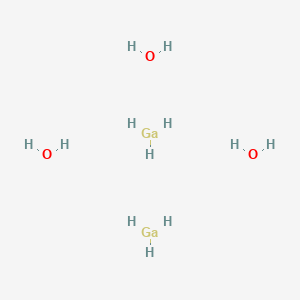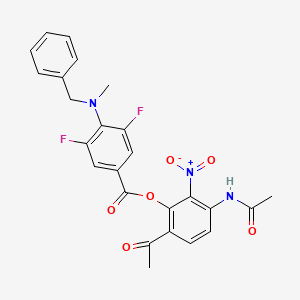
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetamido, acetyl, nitro, benzyl, methylamino, and difluorobenzoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate typically involves multiple steps, each requiring specific reagents and conditions:
Acetylation: The acetyl groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetamido group can be formed through an amidation reaction, where an amine reacts with an acyl chloride.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of alcohols from acetyl groups.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of advanced polymers or coatings with enhanced properties.
作用机制
The mechanism of action of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(methylamino)benzoate
Comparison
Compared to similar compounds, 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is unique due to the presence of both benzyl and methyl groups on the amino moiety, as well as the difluorobenzoate group. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
属性
分子式 |
C25H21F2N3O6 |
|---|---|
分子量 |
497.4 g/mol |
IUPAC 名称 |
(3-acetamido-6-acetyl-2-nitrophenyl) 4-[benzyl(methyl)amino]-3,5-difluorobenzoate |
InChI |
InChI=1S/C25H21F2N3O6/c1-14(31)18-9-10-21(28-15(2)32)23(30(34)35)24(18)36-25(33)17-11-19(26)22(20(27)12-17)29(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,28,32) |
InChI 键 |
CPELRHANEAJYQU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)F)N(C)CC3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
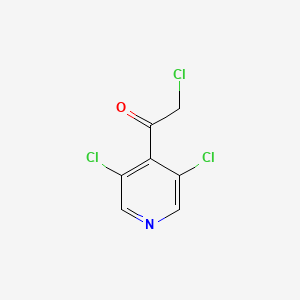
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
